molecular formula C6H12N2O2 B15094243 (2S)-N-methylmorpholine-2-carboxamide

(2S)-N-methylmorpholine-2-carboxamide

Cat. No.: B15094243
M. Wt: 144.17 g/mol
InChI Key: JOFDGSQZWZFPJC-YFKPBYRVSA-N
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Description

(2S)-N-methylmorpholine-2-carboxamide is a chemical compound with a unique structure that includes a morpholine ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-methylmorpholine-2-carboxamide typically involves the reaction of morpholine with methylamine and a carboxylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-methylmorpholine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted morpholine derivatives.

Scientific Research Applications

(2S)-N-methylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-N-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-methylmorpholine-2-carboxylate
  • (2S)-N-methylmorpholine-2-carboxylamide
  • (2S)-N-methylmorpholine-2-carboxylhydrazide

Uniqueness

(2S)-N-methylmorpholine-2-carboxamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S)-N-methylmorpholine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-7-6(9)5-4-8-2-3-10-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m0/s1

InChI Key

JOFDGSQZWZFPJC-YFKPBYRVSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CNCCO1

Canonical SMILES

CNC(=O)C1CNCCO1

Origin of Product

United States

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